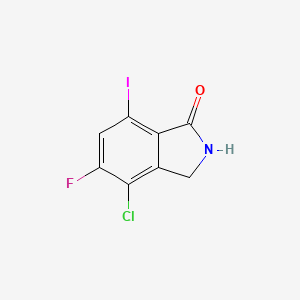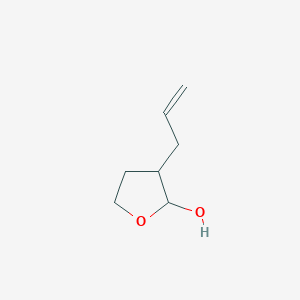
3-allyl-tetrahydrofuran-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-tetrahydrofuran-2-ol is a chemical compound with the molecular formula C₇H₁₂O₂. It is also known by its IUPAC name, 3-allyltetrahydrofuran-3-ol. This compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom, and an allyl group attached to the ring. The compound is a liquid at room temperature and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-tetrahydrofuran-2-ol typically involves the reaction of an appropriate starting material with reagents that introduce the allyl group and form the oxolane ring. One common method involves the use of allyl alcohol and a suitable catalyst to facilitate the ring formation. The reaction conditions often include moderate temperatures and the presence of a solvent such as tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the starting materials are mixed and reacted under controlled conditions. The process may include steps such as distillation and purification to obtain the desired product with high purity. The use of catalysts and optimized reaction conditions ensures efficient production.
化学反応の分析
Types of Reactions
3-allyl-tetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The allyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions may involve halogens or other nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced compounds. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
3-allyl-tetrahydrofuran-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-allyl-tetrahydrofuran-2-ol involves its interaction with molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways. These reactive species can then interact with various biomolecules, leading to different biological effects.
類似化合物との比較
Similar Compounds
3-(Prop-2-yn-1-yl)oxolan-2-one: This compound has a similar structure but contains a triple bond instead of a double bond in the allyl group.
1-(Oxolan-3-yl)propan-2-ol: This compound has a similar oxolane ring but differs in the position and type of substituents.
Uniqueness
3-allyl-tetrahydrofuran-2-ol is unique due to its specific combination of an oxolane ring and an allyl group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
特性
CAS番号 |
88938-66-3 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
3-prop-2-enyloxolan-2-ol |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-5-9-7(6)8/h2,6-8H,1,3-5H2 |
InChIキー |
ZWWRNGMSLPQRIL-UHFFFAOYSA-N |
正規SMILES |
C=CCC1CCOC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


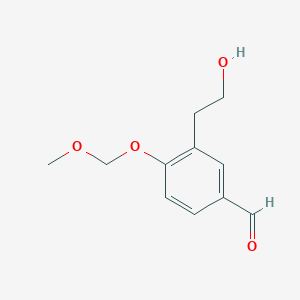
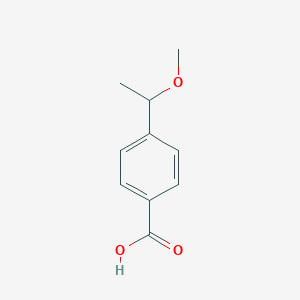
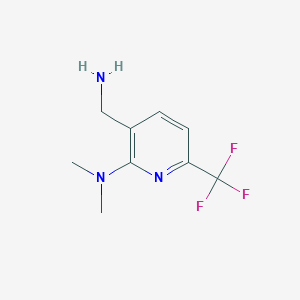
![(2-(Ethyloxy)-4-[4-(1-methylethyl)-1-piperazinyl]phenyl}amine](/img/structure/B8549396.png)
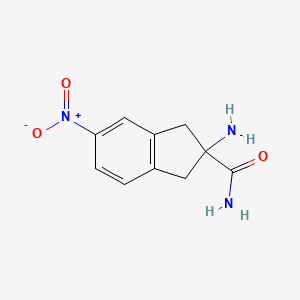
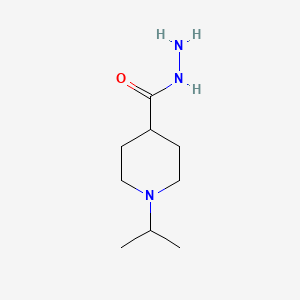
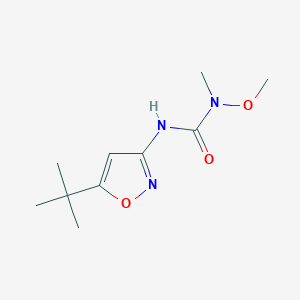
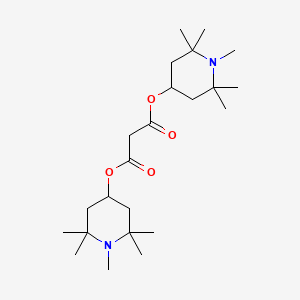
![4-Bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene](/img/structure/B8549424.png)
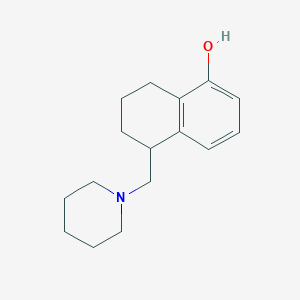
![Carbamic acid,[2-amino-4-cyano-5-(methylpropylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8549436.png)
![8-Quinolinesulfonamide,n-[[(4,6-dichloro-2-pyrimidinyl)amino]carbonyl]-](/img/structure/B8549447.png)

